molecular formula C14H13ClO2 B8133019 4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene

4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene

Cat. No.: B8133019
M. Wt: 251.72 g/mol
InChI Key: MWBROEMGLLHZPD-FIBGUPNXSA-N
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Description

4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene is an organic compound with a complex structure that includes a chloro group, a phenylmethoxy group, and a trideuteriomethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene can be achieved through several synthetic routes. One common method involves the use of Friedel-Crafts alkylation, where a chloro group is introduced to the benzene ring, followed by the addition of phenylmethoxy and trideuteriomethoxy groups . The reaction conditions typically require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-chloro-1-(methoxy-D3)benzene is unique due to the presence of the trideuteriomethoxy group, which can be used as a tracer in various analytical techniques. This compound’s specific combination of functional groups also provides distinct reactivity patterns compared to other similar compounds .

Properties

IUPAC Name

2-chloro-4-phenylmethoxy-1-(trideuteriomethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBROEMGLLHZPD-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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